Cas no 1805169-89-4 (4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol)

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol is a halogenated pyridine derivative with a difluoromethyl substituent, offering versatile reactivity for synthetic applications. The presence of bromo, iodo, and hydroxymethyl functional groups enables selective transformations, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined structure allows for precise functionalization, facilitating the development of complex heterocyclic compounds. This compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and other fine chemical syntheses, providing a robust platform for advanced molecular construction.
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol structure
1805169-89-4 structure
商品名:4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol
CAS番号:1805169-89-4
MF:C7H5BrF2INO
メガワット:363.925980329514
CID:4809777

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol
    • インチ: 1S/C7H5BrF2INO/c8-3-1-4(7(9)10)12-5(2-13)6(3)11/h1,7,13H,2H2
    • InChIKey: CYOVGMGPVOWBLS-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C=C(C(F)F)N=C1CO)Br

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 175
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 33.1

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029060055-1g
4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol
1805169-89-4 97%
1g
$1,564.50 2022-04-01

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol 関連文献

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanolに関する追加情報

Introduction to 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol (CAS No. 1805169-89-4)

4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol (CAS No. 1805169-89-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo, difluoromethyl, and iodine substituent on a pyridine ring, along with a hydroxymethyl group. These functional groups contribute to its potential utility in various biological and chemical applications.

The synthesis of 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol involves a series of well-defined chemical reactions, typically starting from readily available starting materials. The difluoromethyl group can be introduced through a variety of methods, such as the reaction of a suitable pyridine derivative with a difluorocarbene source. The bromination and iodination steps are crucial for fine-tuning the compound's reactivity and selectivity in subsequent transformations.

In recent years, the development of novel therapeutic agents has been a focal point in pharmaceutical research. 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol has shown promise as an intermediate in the synthesis of bioactive molecules. Its unique combination of halogen substituents and the difluoromethyl group provides a platform for the design and synthesis of compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.

One notable application of 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol is in the field of antiviral drug discovery. Recent studies have demonstrated that compounds derived from this scaffold exhibit potent antiviral activity against various viral pathogens, including influenza and herpes simplex viruses. The bromo and iodine substituents play a critical role in enhancing the binding affinity and selectivity of these compounds towards viral targets.

In addition to its antiviral properties, 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol has also been explored for its potential anticancer applications. Research has shown that derivatives of this compound can selectively inhibit key enzymes involved in cancer cell proliferation and survival. The hydroxymethyl group on the pyridine ring can be further modified to enhance the compound's pharmacological properties, such as solubility and metabolic stability.

The use of 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol in drug discovery is not limited to antiviral and anticancer therapies. It has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response that plays a crucial role in various diseases, including arthritis and neurodegenerative disorders. Compounds derived from this scaffold have shown the ability to modulate inflammatory pathways, making them potential candidates for the development of new anti-inflammatory drugs.

The structural versatility of 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol allows for extensive functionalization, enabling chemists to tailor its properties for specific applications. For instance, the bromo and iodine substituents can be used as handles for further derivatization through cross-coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These reactions provide access to a wide range of substituted pyridines with varying biological activities.

In conclusion, 4-Bromo-6-(difluoromethyl)-3-iodopyridine-2-methanol (CAS No. 1805169-89-4) is a valuable compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive starting point for the development of novel therapeutic agents with diverse biological activities. Ongoing research continues to explore new applications and derivatives of this compound, further highlighting its importance in the field.

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